5-(5-{(Z)-[1-(3-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid
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Overview
Description
5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID: Similar structure but with a methyl group instead of a chlorine atom.
5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-FLUOROBENZOIC ACID: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOIC ACID can significantly influence its chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C21H12BrClN2O5 |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
5-[5-[(Z)-[1-(3-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C21H12BrClN2O5/c22-12-2-1-3-13(9-12)25-20(27)16(19(26)24-25)10-14-5-7-18(30-14)11-4-6-17(23)15(8-11)21(28)29/h1-10H,(H,24,26)(H,28,29)/b16-10- |
InChI Key |
MNEKPNYNUBVLFI-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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